2-(2-Chloro-phenyl)-1H-quinolin-4-one
Description
2-(2-Chloro-phenyl)-1H-quinolin-4-one is a quinolinone derivative characterized by a chlorine-substituted phenyl ring at the 2-position of the quinolin-4-one core. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone ring. The 2-(2-chloro-phenyl) substituent confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior. This compound is of interest in medicinal chemistry due to the structural versatility of quinolinones, which are associated with neuroprotective, psychotropic, and antimicrobial activities .
Properties
CAS No. |
29337-99-3 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-9H,(H,17,18) |
InChI Key |
MDRZAPYNHGUKDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the effectiveness of 4(1H)-quinolone derivatives, including 2-(2-Chloro-phenyl)-1H-quinolin-4-one, against malaria. These compounds are designed based on the structure of endochin, a historical antimalarial agent.
Key Findings:
- Mechanism of Action: The compound targets the mitochondrial electron transport chain in Plasmodium falciparum, which is crucial for the parasite's energy metabolism. This mechanism is similar to that of atovaquone, a well-known antimalarial drug .
- Efficacy: In vitro studies demonstrated that certain derivatives exhibited low nanomolar IC50 values against multidrug-resistant strains of P. falciparum, indicating high potency .
Table 1: Antimalarial Efficacy of Quinoline Derivatives
| Compound | IC50 (nM) | Resistance Profile |
|---|---|---|
| ELQ-233 | <10 | Sensitive |
| ELQ-271 | <20 | Multidrug resistant |
| This compound | TBD | TBD |
Antiviral Properties
The compound is also being investigated for its antiviral properties, particularly against HIV. Quinolin-2-one derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.
Key Findings:
- Inhibition of HIV-1 RT: Some quinoline derivatives demonstrated significant inhibitory activity against HIV-1 RT with IC50 values as low as 0.15 μM, suggesting potential for development as antiviral agents .
Table 2: Inhibitory Activity Against HIV-1 RT
| Compound | IC50 (μM) | Mode of Action |
|---|---|---|
| Compound 4a | 0.21 | Allosteric inhibition |
| Compound 4b | 2.6 | Competitive inhibition |
| This compound | TBD | TBD |
Anticancer Activity
There is emerging evidence that quinoline derivatives possess anticancer properties. The structural features of these compounds may contribute to their ability to inhibit tumor growth.
Key Findings:
- Mechanisms: Quinoline derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, which is essential for tumor growth and metastasis.
Table 3: Anticancer Efficacy
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction |
| Compound B | Lung Cancer | Angiogenesis inhibition |
| This compound | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Quinolinone Core
Position and Nature of Substituents
- 2-(2-N,N-Dimethylaminoethylamine-1-carbonyl)-1H-quinolin-4-one hydrochloride: This derivative replaces the 2-chloro-phenyl group with a dimethylaminoethylamine-carbonyl moiety. The polar, basic sidechain enhances blood-brain barrier (BBB) permeability, enabling neuroprotective effects via NMDA receptor antagonism (specifically targeting the NR2B subunit). In contrast, 2-(2-chloro-phenyl)-1H-quinolin-4-one lacks such BBB penetration capabilities, limiting its direct application in central nervous system (CNS) disorders .
- 3-(N-R,R0-Aminomethyl)-2-methyl-1H-quinolin-4-ones: These compounds feature aminomethyl groups at the 3-position and a methyl group at the 2-position. For example, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one exhibits potent antidepressant activity (100 mg/kg dose in tail suspension tests), highlighting how substituent position (3 vs.
Chloro-Substituted Analogs
- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Chlorine at the 7-position, combined with cyclopropyl and fluorine groups, enhances metabolic stability and bioavailability. The dihydroquinolinone scaffold increases conformational flexibility compared to the planar quinolinone structure of this compound .
Core Heterocycle Modifications
- Quinazolin-4-ones: Substitution of the quinolinone oxygen with a nitrogen (forming quinazolinone) introduces additional hydrogen-bonding sites.
- Dihydroquinolin-4(1H)-ones: Saturation of the pyridinone ring (e.g., 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one) reduces aromaticity, increasing solubility and altering π-π stacking interactions critical for protein binding .
Physicochemical and Pharmacokinetic Comparisons
- BBB Penetration: The dimethylaminoethylamine derivative () achieves CNS activity due to enhanced lipophilicity and active transport, whereas this compound’s chloro-phenyl group may limit BBB traversal .
- Solubility: Hydroxy-substituted analogs (e.g., 2-(4-hydroxy-phenyl)-1H-quinolin-4-one) exhibit higher aqueous solubility than the chloro-phenyl variant, impacting bioavailability .
- Metabolic Stability: Fluorine and cyclopropyl groups in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one reduce cytochrome P450-mediated metabolism compared to the parent compound .
Preparation Methods
Table 1: Optimization of Cyclization Conditions for Aldol-Condensation Route
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dimethylformamide | K₂CO₃ | 130 | 24 | 87 |
| Dimethyl sulfoxide | p-TSA | 130 | 24 | 65 |
| Chlorobenzene | p-TSA | 130 | 24 | 55 |
Key advantages of this method include compatibility with sterically hindered substrates and the avoidance of transition-metal catalysts. However, the requirement for high temperatures and extended reaction times limits its energy efficiency.
Oxidative Cyclization Using 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone
A patent by US10464931B2 discloses a one-pot oxidative cyclization method employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in polar aprotic solvents. The reaction proceeds via single-electron transfer, dehydrogenating the intermediate dihydroquinoline to the aromatic quinolinone. Optimal conditions involve a 1:1 molar ratio of DDQ to 7-hydroxyquinolin-2(1H)-one precursor in dimethylacetamide at 45°C, achieving 76% yield.
Table 2: Impact of Solvent and DDQ Ratio on Oxidative Cyclization
| Solvent | DDQ:Substrate Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dimethylacetamide | 1:1 | 45 | 76 |
| Tetrahydrofuran | 1:1 | 45 | 58 |
| Dimethylformamide | 0.5:1 | 45 | 42 |
This method offers rapid reaction kinetics (<6 hours) but necessitates stoichiometric amounts of DDQ, increasing costs and generating stoichiometric waste.
Solvent-Free Friedländer Synthesis with Polyphosphoric Acid
Recent advances in green chemistry have enabled the synthesis of quinolin-4-ones via solvent-free Friedländer annulation. As reported by PMC10666135, 2-aminobenzophenone reacts with pentan-2,3-dione in the presence of polyphosphoric acid (PPA) at 90°C, forming 2-acetyl-4-arylquinolines. Adapting this protocol to 2-(2-chlorophenyl)-1H-quinolin-4-one involves substituting pentan-2,3-dione with chloroacetaldehyde derivatives, yielding 82% product under solvent-free conditions.
Table 3: Friedländer Synthesis Parameters and Outcomes
| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| PPA | 90 | 1 | None | 82 |
| H₂SO₄ | 90 | 3 | None | 68 |
| PTSA | 110 | 2 | Toluene | 71 |
This approach eliminates solvent waste and reduces purification steps, though substrate scope is limited to electron-rich aromatic amines.
Silver-Catalyzed Cyclization of Formamide Derivatives
A multistep route involving formamide intermediates has been developed, as detailed in RSC Supporting Information. N-(2-(arylethynyl)phenyl)formamide derivatives undergo silver nitrate-catalyzed cyclization in dimethylformamide/water mixtures at 80°C. For 2-(2-chlorophenyl)-1H-quinolin-4-one, this method proceeds via in situ isocyanide formation, followed by 6-endo-dig cyclization, achieving 78% yield.
Table 4: Silver-Catalyzed Cyclization Optimization
| Catalyst Loading (%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | DMF/H₂O | 80 | 78 |
| 2 | DMF/H₂O | 80 | 65 |
| 5 | Acetonitrile/H₂O | 80 | 54 |
While this method enables precise control over substitution patterns, the use of stoichiometric phosphoryl chloride (POCl₃) for formylation raises safety and environmental concerns.
Comparative Analysis of Synthetic Methods
Table 5: Method Comparison for 2-(2-Chlorophenyl)-1H-quinolin-4-one Synthesis
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Aldol-Condensation | 87 | 24 | High purity, no transition metals | High energy input, long duration |
| DDQ Oxidative Cyclization | 76 | 6 | Rapid kinetics, one-pot operation | Costly oxidant, stoichiometric waste |
| Solvent-Free Friedländer | 82 | 1 | Green chemistry, minimal purification | Limited substrate scope |
| Silver-Catalyzed | 78 | 2 | Tunable substituents, mild conditions | Toxic reagents, multi-step process |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
